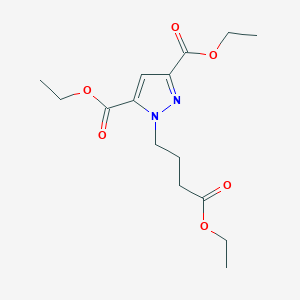![molecular formula C14H14N2O2 B1322594 2-[Benzyl(methyl)amino]isonicotinic acid CAS No. 77314-89-7](/img/structure/B1322594.png)
2-[Benzyl(methyl)amino]isonicotinic acid
Vue d'ensemble
Description
2-[Benzyl(methyl)amino]isonicotinic acid is a compound that can be considered a derivative of isonicotinic acid, which is a pyridine-based carboxylic acid. The compound is of interest due to its potential pharmaceutical applications, particularly in the context of tuberculosis treatment. The structure of the compound suggests that it may be related to isonicotinic acid hydrazide derivatives, which are known for their chemotherapeutic properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Although this synthesis does not directly pertain to 2-[Benzyl(methyl)amino]isonicotinic acid, the methodologies used could potentially be adapted for its synthesis by substituting the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2-[Benzyl(methyl)amino]isonicotinic acid would include a benzyl(methyl)amino group attached to the isonicotinic acid framework. This modification is likely to influence the electronic distribution and the overall three-dimensional conformation of the molecule, which could affect its binding to biological targets.
Chemical Reactions Analysis
While specific chemical reactions of 2-[Benzyl(methyl)amino]isonicotinic acid are not detailed in the provided papers, the synthesis of similar compounds involves condensation reactions and the use of protective groups such as carbobenzoxy, which are later removed by hydrogenolysis . These reactions are crucial for the formation of the desired product and its purification.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[Benzyl(methyl)amino]isonicotinic acid are not explicitly discussed in the provided papers. However, derivatives of isonicotinic acid hydrazide are known to exhibit lower acute toxicity than isoniazide, and some are practically non-toxic . The optical configuration of the amino acids in the derivatives can significantly influence the activity of the condensation products, which suggests that the stereochemistry of 2-[Benzyl(methyl)amino]isonicotinic acid could be an important factor in its biological activity and properties.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
2-[Benzyl(methyl)amino]isonicotinic acid and its derivatives have been explored in organic synthesis. For example, Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst for synthesizing pyranopyrazoles, emphasizing its role in green chemistry and efficient organic synthesis processes (Zolfigol et al., 2013).
Pharmaceutical Research
Various derivatives of isonicotinic acid, including 2-[Benzyl(methyl)amino]isonicotinic acid, have been synthesized for potential pharmaceutical applications. For instance, Winterstein et al. (1956) synthesized numerous N-acyl derivatives of isonicotinic acid for testing their chemotherapeutic potential (Winterstein et al., 1956).
Anticonvulsant Research
Luszczki et al. (2007) investigated the anticonvulsant profile of isonicotinic acid benzylamide, a derivative of 2-[Benzyl(methyl)amino]isonicotinic acid, in various experimental seizure models, demonstrating its potential as an antiepileptic drug (Luszczki et al., 2007).
Analytical Chemistry
In the field of analytical chemistry, compounds like 2-[Benzyl(methyl)amino]isonicotinic acid have been utilized for various analyses. For instance, Yokoo (1959) used derivatives of isonicotinic acid for the determination of pyridine and its derivatives through catalytic reduction and subsequent azotometry (Yokoo, 1959).
Antioxidant Activity
Research by Maheshwari et al. (2011) involved synthesizing derivatives of isonicotinic acid and testing them for their antioxidant activity, highlighting the significance of these compounds in exploring new antioxidant agents (Maheshwari et al., 2011).
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSQKAXGYDIOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627256 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(methyl)amino]isonicotinic acid | |
CAS RN |
77314-89-7 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)




![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
